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molecular formula C13H11NO5 B5153639 methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate

methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate

Cat. No. B5153639
M. Wt: 261.23 g/mol
InChI Key: JBUCHNZXXHPACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834463

Procedure details

To a solution of Meldrum's acid (14.4 g, 0.10 mol) and pyridine (15.8 g, 0.20 mol) in dichloromethane (100 mL) was added dropwise at 0° C., taking 10 minutes, a solution of phthalimidoacetyl chloride (24.6 g,. 0.11 mol) in dichloromethane (50 mL). The mixture was stirred for 30 minutes at the same temperature and for 30 minutes at room temperature. To the reaction mixture was added 1N HCl (200 mL), then insoluble material was filtered off. The aqueous layer was separated, and the organic layer was washed with water, dried over magnesium sulfate and subjected to filtration. The filtrate was concentrated under reduced pressure. The concentrate was suspended in methanol (200 mL), which was refluxed for 1.5 hour. The reaction mixture was left standing for cooling. Crystalline precipitate was collected by filtration and washed with methanol to give the object compound (18.4 g, 70%), m.p.139°-140° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.N1C=CC=CC=1.[C:17]1(=[O:31])[N:21]([CH2:22]C(Cl)=O)[C:20](=[O:26])[C:19]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:18]12.Cl>ClCCl>[O:5]=[C:4]([CH2:22][N:21]1[C:20](=[O:26])[C:19]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:18]2[C:17]1=[O:31])[CH2:6][C:7]([O:9][CH3:2])=[O:8]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
15.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
C1(C=2C(C(N1CC(=O)Cl)=O)=CC=CC2)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at the same temperature and for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
which was refluxed for 1.5 hour
Duration
1.5 h
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
FILTRATION
Type
FILTRATION
Details
Crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC(=O)OC)CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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